molecular formula C16H21NO3 B023827 rac 7-Hydroxy Propranolol CAS No. 81907-81-5

rac 7-Hydroxy Propranolol

Cat. No.: B023827
CAS No.: 81907-81-5
M. Wt: 275.34 g/mol
InChI Key: ZAVISZICVBECEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rac 7-Hydroxy Propranolol, also known as this compound, is a useful research compound. Its molecular formula is C16H21NO3 and its molecular weight is 275.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-[2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-11(2)17-9-14(19)10-20-16-5-3-4-12-6-7-13(18)8-15(12)16/h3-8,11,14,17-19H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAVISZICVBECEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=CC2=C1C=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50433884
Record name 8-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}naphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50433884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81907-81-5
Record name 7-Hydroxypropranolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81907-81-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}naphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50433884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 7-Hydroxy Propranolol: Physicochemical Properties, Metabolism, and Analytical Considerations

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 7-Hydroxy Propranolol, a significant metabolite of the widely used beta-blocker, propranolol. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical and physical properties of 7-Hydroxy Propranolol, its metabolic fate, and the analytical methodologies crucial for its study. Where experimental data is not publicly available, this guide offers scientifically grounded estimations and discusses the underlying principles for these predictions, highlighting areas for future research.

Introduction: The Significance of a Metabolite

Propranolol, a non-selective beta-adrenergic receptor antagonist, undergoes extensive metabolism in the body, leading to a variety of metabolites. While 4-hydroxypropranolol is the most studied active metabolite, understanding the complete metabolic profile, including other isomers like 7-Hydroxy Propranolol, is critical for a thorough comprehension of propranolol's overall pharmacological and toxicological effects. This guide focuses specifically on the 7-hydroxy isomer, providing a centralized resource of its known properties and a roadmap for its further investigation.

Chemical and Physical Properties

A fundamental understanding of a molecule's physicochemical properties is paramount for any research and development endeavor. These properties govern its solubility, absorption, distribution, and interaction with biological systems.

Chemical Structure and Identification
  • Chemical Name: 1-(7-hydroxynaphthalen-1-yloxy)-3-(isopropylamino)propan-2-ol

  • Molecular Formula: C₁₆H₂₁NO₃

  • Molecular Weight: 275.34 g/mol

  • CAS Number: 76275-67-7 (for the hydrochloride salt)

Physicochemical Data
PropertyPropranolol7-Hydroxy Propranolol (Estimated/Inferred)Data Source/Justification
Melting Point (°C) 96[1]Not available. Expected to be higher than propranolol due to the additional hydroxyl group, which can participate in hydrogen bonding.Inference based on chemical structure.
Solubility 61.7 mg/L in water at 25°C[1]Expected to have slightly higher aqueous solubility than propranolol due to the polar hydroxyl group. Soluble in organic solvents like methanol and DMSO.Inference based on chemical structure and general solubility principles.
pKa 9.45 - 9.53 (amine)[1]Amine pKa: ~9.5 (similar to propranolol). Phenolic pKa: ~9.8-10.2.The basicity of the secondary amine is unlikely to be significantly affected by the hydroxyl group on the distant naphthalene ring. The phenolic pKa is estimated based on the pKa of 2-naphthol. Online prediction tools can provide more specific estimations[2][3][4].
logP 3.48[1]~2.8 - 3.2The addition of a hydroxyl group generally decreases the logP value by increasing hydrophilicity. The exact value can be calculated using various online tools based on molecular fragments or properties[5][6][7][8].

Spectroscopic and Analytical Characterization

Accurate identification and quantification of 7-Hydroxy Propranolol in biological matrices and research settings rely on a combination of spectroscopic and analytical techniques.

Mass Spectrometry (MS)

High-resolution mass spectrometry is a powerful tool for the structural confirmation of 7-Hydroxy Propranolol.

  • Expected Exact Mass [M+H]⁺: 276.1594 m/z

  • Key Fragmentation Patterns: The fragmentation of 7-Hydroxy Propranolol in tandem MS (MS/MS) is expected to be similar to other hydroxylated propranolol metabolites. Key losses would include the neutral loss of the isopropylamino side chain and water. The fragmentation of the naphthalene ring system would also provide characteristic ions. High-resolution MS/MS analysis of derivatized 7-hydroxypropranolol glucuronides has been reported, providing detailed fragmentation information[9].

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Expected λmax: Naphthalene derivatives typically exhibit two main absorption bands. For 7-Hydroxy Propranolol, one would expect absorption maxima in the regions of ~220-240 nm and ~280-330 nm . The exact positions and intensities of these bands will be influenced by the solvent and the substitution pattern on the naphthalene ring[1][10][11][12].

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR data for 7-Hydroxy Propranolol are not published. However, the expected chemical shifts can be predicted based on the analysis of propranolol and substituted naphthalenes.

  • ¹H NMR:

    • Aromatic Protons: The protons on the naphthalene ring will appear in the downfield region (δ 7.0-8.5 ppm), with their chemical shifts and coupling patterns being characteristic of the 1,7-disubstitution pattern.

    • Aliphatic Protons: The protons of the propanolamine side chain will resonate in the upfield region (δ 1.0-4.5 ppm). The isopropyl methyl groups will appear as a doublet, and the methine and methylene protons will show complex splitting patterns due to coupling with each other and the adjacent nitrogen and oxygen atoms.

  • ¹³C NMR:

    • Aromatic Carbons: The ten carbons of the naphthalene ring will have distinct chemical shifts in the aromatic region (δ 110-160 ppm), with the carbons bearing the hydroxyl and ether linkages being the most deshielded.

    • Aliphatic Carbons: The carbons of the side chain will appear in the upfield region (δ 20-75 ppm).

Metabolism and Pharmacokinetics

7-Hydroxy Propranolol is a product of the phase I metabolism of propranolol, which is then further metabolized in phase II.

Metabolic Pathway

Propranolol is extensively metabolized by cytochrome P450 (CYP) enzymes in the liver. Ring hydroxylation is a major metabolic pathway, leading to the formation of 4-, 5-, and 7-hydroxypropranolol. CYP2D6 is the primary enzyme responsible for the formation of 4-hydroxypropranolol, while other CYP isoforms are likely involved in the formation of the 5- and 7-hydroxy metabolites[13].

Following its formation, 7-Hydroxy Propranolol undergoes phase II metabolism, primarily through glucuronidation. Several UDP-glucuronosyltransferase (UGT) enzymes have been shown to be involved in the glucuronidation of 7-Hydroxy Propranolol, including UGT1A1, UGT1A3, UGT1A6, UGT1A7, UGT1A8, UGT1A9, UGT1A10, UGT2A1, and UGT2A2[9].

Propranolol_Metabolism Propranolol Propranolol PhaseI Phase I Metabolism (CYP450 Enzymes) Propranolol->PhaseI Hydroxy_Metabolites Hydroxylated Metabolites (4-OH, 5-OH, 7-OH) PhaseI->Hydroxy_Metabolites Seven_OH_Propranolol 7-Hydroxy Propranolol Hydroxy_Metabolites->Seven_OH_Propranolol PhaseII Phase II Metabolism (UGT Enzymes) Seven_OH_Propranolol->PhaseII Glucuronide 7-Hydroxy Propranolol Glucuronide PhaseII->Glucuronide Excretion Excretion Glucuronide->Excretion

Caption: Metabolic pathway of propranolol to 7-Hydroxy Propranolol and its subsequent glucuronidation.

Pharmacokinetics

Specific pharmacokinetic parameters for 7-Hydroxy Propranolol, such as its elimination half-life and volume of distribution, have not been reported. As a metabolite, its pharmacokinetic profile is intrinsically linked to that of the parent drug, propranolol. Propranolol itself has a half-life of 3-6 hours[14]. The half-life of its metabolites is generally expected to be in a similar range or shorter, as they are typically more polar and more readily eliminated.

Analytical Methodology: A Validated Approach

The quantification of 7-Hydroxy Propranolol in biological matrices is essential for pharmacokinetic and metabolism studies. A 2D-LC/MS/MS method has been developed for the simultaneous analysis of propranolol and its hydroxy metabolites in human urine[15].

Sample Preparation
  • Sample Collection: Collect urine samples and store them at -20°C until analysis.

  • Dilution: Dilute 200 µL of urine with 800 µL of methanol.

  • Centrifugation: Centrifuge the diluted sample at high speed (e.g., 6,484 x g) for 10 minutes to precipitate proteins.

  • Supernatant Collection: Transfer the supernatant for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Instrumentation: A two-dimensional liquid chromatography system coupled to a tandem mass spectrometer.

  • First Dimension (Achiral Separation):

    • Column: Agilent Poroshell 120 Phenyl-Hexyl, 2.1 × 100 mm, 2.7 µm.

    • Mobile Phase A: 10 mM ammonium formate in water, pH 3.

    • Mobile Phase B: Methanol.

    • Gradient: A suitable gradient to separate the parent drug from its metabolites.

  • Second Dimension (Chiral Separation):

    • Column: A chiral stationary phase column to separate the (R)- and (S)-enantiomers of 7-Hydroxy Propranolol.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for the quantification of 7-Hydroxy Propranolol. For hydroxylated propranolol metabolites, a common transition is m/z 276.2 → 116.1[15].

Analytical_Workflow cluster_SamplePrep Sample Preparation cluster_LCMS 2D-LC/MS/MS Analysis Urine Urine Sample Dilute Dilute with Methanol Urine->Dilute Centrifuge Centrifuge Dilute->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC1 1st Dimension LC (Achiral Separation) Supernatant->LC1 LC2 2nd Dimension LC (Chiral Separation) LC1->LC2 MS Tandem Mass Spectrometry (MRM Detection) LC2->MS Data Data MS->Data Data Acquisition & Quantification

Sources

The Pharmacology of 7-Hydroxypropranolol: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Propranolol, a cornerstone non-selective beta-adrenergic antagonist, undergoes extensive hepatic metabolism, leading to the formation of several metabolites that may contribute to its overall pharmacological and toxicological profile.[1][2] Among these are the naphthyl-hydroxylated derivatives, including 4-hydroxypropranolol (4-OHP), 5-hydroxypropranolol (5-OHP), and 7-hydroxypropranolol (7-OHP). While 4-OHP is well-characterized and known to be an active metabolite, the pharmacological identity of 7-OHP has remained largely undefined. This technical guide synthesizes the current scientific understanding of 7-hydroxypropranolol, detailing its metabolic origins, pharmacokinetic fate, and the current—though incomplete—knowledge of its pharmacodynamic activity. We provide field-proven experimental protocols for its characterization and discuss the causality behind these methodological choices, offering a robust framework for researchers in pharmacology and drug development.

Introduction: The Metabolic Landscape of Propranolol

Propranolol is a widely prescribed medication for a range of cardiovascular diseases.[1][3] Its therapeutic action is primarily derived from its antagonism of β1 and β2-adrenergic receptors. Following oral administration, propranolol is subject to significant first-pass metabolism in the liver, which dictates its bioavailability and generates a complex array of metabolites.[4] The three principal metabolic pathways are:

  • Naphthyl Ring Hydroxylation: An oxidative process leading to the formation of hydroxylated metabolites.

  • N-Deisopropylation: Removal of the isopropyl group from the side chain.[5]

  • Glucuronidation: Direct conjugation of the parent drug or its phase I metabolites.[5]

Ring hydroxylation is a critical pathway catalyzed predominantly by the cytochrome P450 enzyme CYP2D6.[4][5][6] This reaction yields three main isomers: 4-OHP, the most abundant, followed by 5-OHP and 7-OHP.[1] The structural integrity of the amino-alcohol side chain in these metabolites suggests a retained potential for beta-blocking activity, making their individual characterization imperative for a complete understanding of propranolol's effects.[1][7]

Metabolic Formation and Pharmacokinetics of 7-Hydroxypropranolol

Phase I Metabolism: The Role of CYP2D6

The generation of 7-OHP from propranolol is a Phase I metabolic reaction. The primary enzyme responsible for this hydroxylation of the naphthalene ring is CYP2D6, a highly polymorphic enzyme known for its significant role in the metabolism of approximately 25% of clinically used drugs.[1][5][8] While CYP1A2 is mainly involved in N-desisopropylation, CYP2D6 is the key driver for ring oxidation.[5][6] The formation of 7-OHP is a minor branch of this pathway compared to the production of 4-OHP.

Propranolol_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Propranolol Propranolol M_4OHP 4-Hydroxypropranolol (Major Metabolite) Propranolol->M_4OHP CYP2D6 M_5OHP 5-Hydroxypropranolol Propranolol->M_5OHP CYP2D6 M_7OHP 7-Hydroxypropranolol Propranolol->M_7OHP CYP2D6 M_NDIP N-Desisopropylpropranolol Propranolol->M_NDIP CYP1A2 Glucuronidation 7-OHP Glucuronides (Excreted) M_7OHP->Glucuronidation

Figure 1: Propranolol's primary metabolic pathways.
Phase II Metabolism: Glucuronidation of 7-OHP

Following its formation, 7-OHP undergoes Phase II metabolism, primarily through glucuronidation. This conjugation reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), which attach a hydrophilic glucuronic acid moiety to the metabolite, facilitating its excretion in urine.[1]

Comprehensive reaction phenotyping has identified a broad range of UGT enzymes capable of metabolizing 7-OHP.[1] This promiscuity is a key feature of its pharmacokinetic profile. While both the aromatic hydroxyl group on the naphthalene ring and the aliphatic hydroxyl group on the side chain can be glucuronidated in vitro, studies of human urine samples indicate that aromatic-linked glucuronidation is the preferred physiological pathway.[1][7]

MetaboliteUGT Isoforms Involved in Glucuronidation
5-Hydroxypropranolol UGT1A1, UGT1A3, UGT1A7, UGT1A8, UGT1A9, UGT1A10, UGT2A1, UGT2A2[1][9]
7-Hydroxypropranolol UGT1A1, UGT1A3, UGT1A6 , UGT1A7, UGT1A8, UGT1A9, UGT1A10, UGT2A1, UGT2A2[1][7]
Table 1: UGT Enzyme Phenotyping for Hydroxypropranolol Metabolites. Note the broad overlap and the additional involvement of UGT1A6 in 7-OHP metabolism.

Pharmacodynamic Profile: An Unanswered Question

The primary determinant of beta-blocking activity for propranolol and its analogues is the unaltered 1-(isopropylamino)-3-aryloxy-2-propanol side chain.[1][7] This structural feature is responsible for the crucial hydrogen bonding and hydrophobic interactions within the binding pocket of beta-adrenergic receptors.[10]

Because metabolites like 4-OHP, 5-OHP, and 7-OHP retain this side chain, they are presumed to possess some degree of beta-blocking activity.[1][7] Indeed, 4-OHP is known to be equipotent to propranolol itself. However, despite its structural potential, the pharmacological activity of 7-OHP is currently unknown , as reported in recent literature.[1] There is a critical gap in the scientific record regarding its receptor binding affinity, potency, and functional effects at beta-adrenergic receptors. This lack of data prevents a full assessment of its contribution to the therapeutic or adverse effects of propranolol.

Beta_Blockade_MoA cluster_membrane Cell Membrane Receptor β-Adrenergic Receptor G_Protein Gs Protein Activation Receptor->G_Protein Activates Ligand Norepinephrine (Agonist) Ligand->Receptor:f0 Binds Blocker Propranolol or 7-OHP (?) Blocker->Receptor:f0 Blocks Binding AC Adenylyl Cyclase G_Protein->AC cAMP cAMP Production AC->cAMP PKA PKA Activation cAMP->PKA Response Physiological Response (e.g., Increased Heart Rate) PKA->Response LCMS_Workflow Sample Biological Sample (Urine, Plasma, HLM Supernatant) Prep Sample Preparation (Protein Precipitation, Solid Phase Extraction) Sample->Prep LC HPLC Separation (C18 Column) Prep->LC Ion Ionization (Electrospray - ESI) LC->Ion MS1 Mass Analyzer 1 (Q1) (Precursor Ion Selection m/z 276.2 for 7-OHP) Ion->MS1 CID Collision Cell (Q2) (Fragmentation) MS1->CID MS2 Mass Analyzer 2 (Q3) (Product Ion Detection) CID->MS2 Data Data Analysis (Quantification) MS2->Data

Sources

A Technical Guide to Investigating the Vasodilator Activity of 7-Hydroxy Propranolol

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Propranolol, a first-generation, non-selective beta-adrenergic antagonist, has been a cornerstone in cardiovascular therapy for decades.[1][2] Its clinical efficacy is primarily attributed to its blockade of β1 and β2 adrenergic receptors, leading to reduced heart rate, myocardial contractility, and blood pressure.[3][4] However, the pharmacological landscape of propranolol extends beyond the parent compound to its active metabolites. Propranolol undergoes extensive hepatic metabolism, primarily through cytochrome P450 enzymes (CYP2D6, CYP1A2), yielding hydroxylated metabolites such as 4-hydroxypropranolol (4-OHP), 5-hydroxypropranolol (5-OHP), and 7-hydroxypropranolol (7-OHP).[2][5] While 4-OHP is known to retain beta-blocking activity, the specific pharmacological profile of 7-OHP, particularly its vascular effects, remains largely uncharacterized.[5] This guide provides a comprehensive experimental framework for senior application scientists to systematically investigate the potential vasodilator activity of 7-Hydroxy Propranolol. We will detail the requisite in vitro methodologies, from initial vascular reactivity screening to the elucidation of underlying molecular mechanisms, grounding each step in established pharmacological principles.

Introduction: The Rationale for Investigating Metabolite Activity

The therapeutic action of many drugs is influenced by the bioactivity of their metabolites. In the case of propranolol, the parent drug's non-selective beta-blockade can lead to undesirable effects, such as vasoconstriction in certain vascular beds due to the unopposed action of alpha-adrenergic receptors following β2 receptor blockade.[3][4] This contrasts sharply with third-generation beta-blockers like carvedilol and nebivolol, which possess intrinsic vasodilating properties that contribute to their favorable hemodynamic and metabolic profiles.[6][7]

The central hypothesis of this guide is that 7-Hydroxy Propranolol (7-OHP) may possess direct vasodilator properties, independent of beta-receptor blockade, potentially through modulation of key endothelial or vascular smooth muscle signaling pathways. Uncovering such activity could reframe our understanding of propranolol's overall therapeutic effect and open new avenues for drug development.

The initial formation of 7-OHP from its parent compound is a critical first step in its biological journey.

G cluster_metabolites Hydroxylated Metabolites Propranolol Propranolol CYP_Enzymes Hepatic CYP450 (e.g., CYP2D6, CYP1A2) Propranolol->CYP_Enzymes Metabolism M_4OHP 4-Hydroxy Propranolol CYP_Enzymes->M_4OHP M_5OHP 5-Hydroxy Propranolol CYP_Enzymes->M_5OHP M_7OHP 7-Hydroxy Propranolol (Focus of Investigation) CYP_Enzymes->M_7OHP Metabolites

Figure 1: Metabolic pathway of Propranolol to its primary hydroxylated metabolites.

Foundational Concepts: Mechanisms of Vasodilation

Vascular tone is a tightly regulated balance between vasoconstrictor and vasodilator signals acting on vascular smooth muscle cells (VSMCs).[8] Endothelial cells are critical mediators of vasodilation.[9] Any investigation into a novel vasodilator must consider several primary signaling pathways.

The Nitric Oxide-Soluble Guanylate Cyclase (NO-sGC) Pathway

This is the canonical endothelium-dependent vasodilation pathway.[10] Endothelial nitric oxide synthase (eNOS) produces nitric oxide (NO) from L-arginine.[11] NO, a diffusible gas, travels to adjacent VSMCs and activates soluble guanylate cyclase (sGC).[12] sGC catalyzes the conversion of GTP to cyclic guanosine monophosphate (cGMP), which in turn activates protein kinase G (PKG), leading to a decrease in intracellular Ca2+ and subsequent muscle relaxation (vasodilation).[13]

G Figure 2: The Nitric Oxide (NO) signaling pathway in vasodilation. cluster_EC Endothelial Cell cluster_VSMC Vascular Smooth Muscle Cell (VSMC) L_Arginine L-Arginine eNOS eNOS L_Arginine->eNOS NO_EC Nitric Oxide (NO) eNOS->NO_EC sGC Soluble Guanylate Cyclase (sGC) NO_EC->sGC Diffusion cGMP cGMP sGC->cGMP Activation GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activation Relaxation Vasodilation (Relaxation) PKG->Relaxation ↓ Intracellular [Ca2+]

Figure 2: The Nitric Oxide (NO) signaling pathway in vasodilation.
Other Key Pathways
  • Prostacyclin (PGI2) Pathway: Endothelial cells can produce PGI2, which acts on VSMC receptors to increase cyclic adenosine monophosphate (cAMP), also promoting relaxation.[9]

  • Potassium (K+) Channels: Activation of K+ channels in the VSMC membrane leads to hyperpolarization, which closes voltage-gated Ca2+ channels, reduces Ca2+ influx, and causes relaxation.[14]

  • Direct Calcium (Ca2+) Channel Blockade: Compounds can directly block L-type calcium channels on VSMCs, preventing the influx of Ca2+ required for contraction.[15]

Experimental Framework for Assessing Vasodilator Activity

A tiered, logical workflow is essential for definitively characterizing the vascular effects of 7-OHP. This framework ensures that each experimental phase provides the foundation for the next, creating a self-validating system.

G cluster_mech Mechanistic Studies (with Inhibitors) Start Isolated Aortic Ring Preparation (e.g., from Wistar rat) Precon Pre-constriction with Phenylephrine (PE) Start->Precon DoseResp Phase 1: Dose-Response Curve Generation for 7-OHP Precon->DoseResp Analysis1 Calculate EC50 & Emax Is there a vasodilator effect? DoseResp->Analysis1 Mech Phase 2: Mechanistic Elucidation Analysis1->Mech Yes Conclusion Conclusion on Vasodilator Mechanism of 7-OHP Analysis1->Conclusion No Endo Endothelium Removal Mech->Endo LNAME eNOS Inhibition (L-NAME) Mech->LNAME ODQ sGC Inhibition (ODQ) Mech->ODQ KBlock K+ Channel Blockade Mech->KBlock Endo->Conclusion LNAME->Conclusion ODQ->Conclusion KBlock->Conclusion

Figure 3: A systematic workflow for investigating the vasodilator activity of 7-OHP.
Phase 1: In Vitro Vascular Reactivity Screening

Objective: To determine if 7-OHP induces concentration-dependent relaxation in isolated arterial segments.

Causality Behind Experimental Choices:

  • Model: The isolated rat thoracic aorta is a robust and widely used model for studying vascular reactivity.[16] Its size and responsiveness are ideal for organ bath studies.

  • Pre-constriction Agent: Phenylephrine (PE), a selective α1-adrenergic agonist, is used to induce a stable, submaximal contraction. This provides a consistent level of vascular tone against which relaxation can be accurately measured. The goal is to achieve ~80% of the maximal contraction induced by potassium chloride (KCl).

Step-by-Step Protocol:

  • Tissue Preparation:

    • Humanely euthanize a male Wistar rat (250-300g) in accordance with institutional animal care guidelines.

    • Excise the thoracic aorta and immediately place it in ice-cold Krebs-Henseleit (K-H) buffer, aerated with 95% O2 / 5% CO2.

    • Carefully clean the aorta of adhering connective and adipose tissue and cut it into 2-3 mm rings.

  • Mounting:

    • Suspend the aortic rings between two stainless steel hooks in a 10 mL organ bath containing K-H buffer at 37°C, continuously bubbled with 95% O2 / 5% CO2.

    • Connect the upper hook to an isometric force transducer to record changes in tension.

  • Equilibration and Viability Check:

    • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the K-H buffer every 15 minutes.

    • Confirm tissue viability by inducing a contraction with 60 mM KCl.

    • After washout and return to baseline, assess endothelial integrity by inducing relaxation with Acetylcholine (ACh, 1 µM) in a ring pre-constricted with Phenylephrine (PE, 1 µM). A relaxation of >80% confirms intact endothelium.[16]

  • Dose-Response Curve Generation:

    • After washing out the ACh, allow the tissue to re-equilibrate.

    • Induce a stable contraction with PE (1 µM).

    • Once the contraction plateau is reached, add 7-OHP cumulatively to the organ bath in increasing concentrations (e.g., 10⁻⁹ M to 10⁻⁴ M).

    • Record the relaxation at each concentration until a maximal effect is observed or the highest concentration is reached.

Phase 2: Mechanistic Elucidation Studies

Objective: To identify the signaling pathway(s) responsible for 7-OHP-induced vasodilation.

Causality Behind Experimental Choices: This phase relies on the principle of pharmacological antagonism. By pre-incubating the aortic rings with specific inhibitors of key vasodilation pathways, we can observe if the relaxant effect of 7-OHP is diminished. A significant reduction (rightward shift) in the dose-response curve implicates the inhibited pathway.

Step-by-Step Protocols:

For each protocol below, the general procedure from Phase 1 is followed. The key difference is the 30-minute pre-incubation with a specific inhibitor before adding PE. A parallel control experiment (without inhibitor) must be run for comparison.

  • Role of the Endothelium:

    • Procedure: Mechanically remove the endothelium from a set of aortic rings by gently rubbing the intimal surface with a forceps tip.[16]

    • Validation: Confirm the absence of endothelium by observing a lack of relaxation (<10%) to ACh (1 µM).

    • Rationale: If the vasodilator effect of 7-OHP is significantly reduced in denuded rings compared to intact rings, it is an endothelium-dependent effect.

  • Involvement of the NO-sGC Pathway:

    • eNOS Inhibition: Pre-incubate endothelium-intact rings with Nω-nitro-L-arginine methyl ester (L-NAME, 100 µM), a competitive inhibitor of nitric oxide synthase (eNOS).[8]

    • sGC Inhibition: Pre-incubate endothelium-intact rings with 1H-[1][2][5]oxadiazolo[4,3-a]quinoxalin-1-one (ODQ, 10 µM), a specific inhibitor of soluble guanylate cyclase.[8]

    • Rationale: If L-NAME or ODQ attenuates 7-OHP-induced relaxation, it implicates the NO-sGC-cGMP pathway.

  • Involvement of K+ Channels:

    • Procedure: Pre-incubate rings with specific K+ channel blockers. For example, Glibenclamide (10 µM) for ATP-sensitive K+ channels (KATP).[8]

    • Rationale: Attenuation of relaxation by a specific K+ channel blocker points to the involvement of that channel type in causing hyperpolarization.

Data Presentation and Interpretation

All quantitative data should be summarized for clear comparison. Relaxation should be expressed as a percentage of the pre-contraction induced by phenylephrine.

Table 1: Hypothetical Dose-Response Data for 7-Hydroxy Propranolol

Parameter Control (Intact Endothelium) After L-NAME (100 µM) Endothelium-Denuded
Emax (% Relaxation) 95.2 ± 4.1 45.7 ± 3.8* 42.1 ± 5.2*
EC50 (µM) 12.5 48.9* 55.3*

*Note: Data are presented as Mean ± SEM. p < 0.05 vs. Control. Data are hypothetical.

Interpretation:

  • Emax: The maximum relaxation effect achieved. A significant decrease in Emax suggests the inhibited pathway is crucial for the full effect.

  • EC50: The concentration required to achieve 50% of the maximal effect. An increase in the EC50 value (a rightward shift in the dose-response curve) indicates a decrease in potency, suggesting the inhibited pathway contributes to the compound's effect.

  • In the hypothetical data above: The significant reduction in Emax and increase in EC50 after both L-NAME treatment and endothelium removal would strongly suggest that the vasodilator activity of 7-OHP is primarily dependent on the endothelial nitric oxide pathway.

Table 2: Summary of Mechanistic Inhibitors and Their Targets

Inhibitor Concentration Primary Target Pathway Investigated
L-NAME 100 µM Nitric Oxide Synthase (eNOS) Nitric Oxide Synthesis
ODQ 10 µM Soluble Guanylate Cyclase (sGC) NO Receptor/cGMP Production
Glibenclamide 10 µM ATP-sensitive K+ channels K+ Channel-mediated Hyperpolarization

| Diltiazem | 1 µM | L-type Voltage-gated Ca2+ channels | Direct Ca2+ Influx Blockade |

Conclusion and Future Directions

This guide outlines a rigorous, field-proven framework for the initial characterization of the vasodilator properties of 7-Hydroxy Propranolol. By progressing from broad screening to specific mechanistic inquiries, researchers can build a robust data package to define the compound's vascular pharmacology. Positive in vitro findings would warrant progression to more complex models, including:

  • Studies in resistance arteries: To determine if the effects translate to smaller vessels that are more critical for blood pressure regulation.

  • In vivo studies: Administering 7-OHP to animal models (e.g., spontaneously hypertensive rats) to measure direct effects on systemic blood pressure.

  • Comparative studies: Directly comparing the vascular effects of 7-OHP to its parent compound, propranolol, and its other major metabolite, 4-OHP.

The elucidation of a direct vasodilator mechanism for 7-OHP would be a significant finding, adding a new layer of complexity to the pharmacology of one of the world's most prescribed drug classes and potentially identifying a novel therapeutic lead.

References

  • Propranolol and its Mechanism of Action. (n.d.). Open Access Journals.
  • Glucuronidation Pathways of 5- and 7-Hydroxypropranolol: Determination of Glucuronide Structures and Enzyme Selectivity. (2023). National Institutes of Health (NIH).
  • Norisoboldine Induces Endothelium-Dependent Vasorelaxation and Attenuates Hypertension by Modulating Ca 2+ -eNOS Signaling, Oxidative Stress, and Inflammation. (n.d.). MDPI.
  • Propranolol. (n.d.). Wikipedia.
  • Clinical pharmacology of vasodilatory beta-blocking drugs. (n.d.). PubMed.
  • Nitric Oxide in the Vasculature: Where Does It Come From and Where Does It Go? A Quantitative Perspective. (n.d.). National Institutes of Health (NIH).
  • Vasodilator Activity of Compounds Isolated from Plants Used in Mexican Traditional Medicine. (2018). MDPI.
  • β-blockers and metabolic modulation: unraveling the complex interplay with glucose metabolism, inflammation and oxidative stress. (2024). PubMed Central.
  • Metabolic Properties of Vasodilating β Blockers: Management Considerations for Hypertensive Diabetic Patients and Patients With the Metabolic Syndrome. (n.d.). PubMed Central.
  • Diversity in Mechanisms of Endothelium-Dependent Vasodilation in Health and Disease. (n.d.). National Institutes of Health (NIH).
  • Vasodilator Compounds Derived from Plants and Their Mechanisms of Action. (n.d.). National Institutes of Health (NIH).
  • Nitric Oxide. (n.d.). CV Physiology.
  • Propranolol. (n.d.). PubChem.
  • Beta-Adrenoceptor Antagonists (Beta-Blockers). (n.d.). CV Pharmacology.
  • Nitrodilators and Soluble Guanylyl Cyclase Activators. (n.d.). CV Physiology.
  • Vasodilator Compounds Derived from Plants and Their Mechanisms of Action. (n.d.). MDPI.
  • Endothelium Dependent Vasodilation Part 1. (2015). YouTube.
  • Endothelium-Dependent Regulation of Vascular Tone. (n.d.). NCBI.

Sources

Methodological & Application

Analytical method development for propranolol and metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: High-Throughput Bioanalytical Method Development for Propranolol and its Key Metabolites Using LC-MS/MS

Audience: Researchers, scientists, and drug development professionals in pharmaceutical, clinical, and toxicological laboratories.

Introduction: The Analytical Imperative for Propranolol

Propranolol is a non-selective beta-adrenergic receptor antagonist widely used in the management of cardiovascular diseases such as hypertension, angina pectoris, and cardiac arrhythmias.[1] Beyond its primary indications, it is also prescribed for conditions like migraine and anxiety.[2] Following oral administration, propranolol undergoes extensive first-pass metabolism in the liver, leading to the formation of numerous metabolites. The quantitative analysis of propranolol and its primary metabolites in biological matrices like plasma and urine is critical for a wide range of studies, including pharmacokinetics (PK), bioequivalence (BE), drug-drug interaction, and therapeutic drug monitoring.

The two most significant phase I metabolites are 4-hydroxypropranolol (M1), which is pharmacologically active and equipotent to the parent drug, and N-desisopropylpropranolol (M2), which is less active.[3][4] Given the pharmacological activity of 4-hydroxypropranolol, its simultaneous quantification alongside the parent drug is often necessary to build a comprehensive pharmacokinetic and pharmacodynamic (PK/PD) profile.[4]

This application note provides a detailed guide for the development and validation of a robust, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of propranolol, 4-hydroxypropranolol, and N-desisopropylpropranolol in human plasma. We will explore the rationale behind critical methodological choices, from sample preparation to mass spectrometric detection, and provide step-by-step protocols suitable for high-throughput analysis.

Propranolol Metabolism Overview

Propranolol is metabolized through three primary pathways: aromatic hydroxylation (primarily at the 4-position), N-dealkylation, and direct glucuronidation. Aromatic hydroxylation to form 4-hydroxypropranolol is a major pathway.[4] N-desisopropylation results in the formation of N-desisopropylpropranolol.[3] These phase I metabolites can then undergo further phase II conjugation reactions, such as glucuronidation or sulfation, before excretion.[4]

Propranolol_Metabolism Propranolol Propranolol Metabolite1 4-Hydroxypropranolol (M1, Active) Propranolol->Metabolite1 Aromatic Hydroxylation (CYP2D6, CYP1A2) Metabolite2 N-desisopropylpropranolol (M2, Less Active) Propranolol->Metabolite2 N-Dealkylation Conjugates Phase II Conjugates (Glucuronides/Sulfates) Propranolol->Conjugates Direct Glucuronidation Metabolite1->Conjugates Conjugation Sample_Prep_Workflow cluster_prep Sample Preparation Stage Plasma 1. Plasma Sample (e.g., 100 µL) IS 2. Add Internal Standard (IS) Plasma->IS Extraction 3. Extraction Method IS->Extraction Evap 4. Evaporate & Reconstitute (for LLE/SPE) Extraction->Evap if applicable Inject 5. Inject into LC-MS/MS Extraction->Inject for PPT Evap->Inject

Sources

Application Note: A Comprehensive Guide to Metabolite Profiling of Propranolol Using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Propranolol is a widely prescribed non-selective beta-adrenergic receptor antagonist used in the management of various cardiovascular conditions, including hypertension, angina pectoris, and certain types of irregular heart rhythms.[1][2] Beyond its primary indications, it has found applications in treating performance anxiety, essential tremors, and migraine prevention.[1] The clinical efficacy and safety of propranolol are significantly influenced by its extensive metabolism, which exhibits considerable inter-individual variability.[2] Understanding the metabolic fate of propranolol is, therefore, crucial for optimizing therapeutic outcomes and minimizing adverse effects.

Metabolite profiling, the systematic identification and quantification of all metabolites of a parent drug, provides critical insights into its absorption, distribution, metabolism, and excretion (ADME) properties. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), has become the cornerstone of metabolite profiling studies due to its high sensitivity, specificity, and throughput.[3][4][5] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the application of LC-MS/MS for the comprehensive metabolite profiling of propranolol. We will delve into the underlying principles, provide step-by-step protocols, and discuss data interpretation strategies, all grounded in established scientific literature and best practices.

The Metabolic Landscape of Propranolol

Propranolol is extensively metabolized in the liver, with only a small fraction of the parent drug excreted unchanged.[1] The metabolic pathways are diverse and primarily involve three main routes: ring oxidation, side-chain oxidation, and direct glucuronidation.[1]

  • Ring Oxidation: This pathway, predominantly catalyzed by the cytochrome P450 enzyme CYP2D6, leads to the formation of 4-hydroxypropranolol. This metabolite is pharmacologically active, contributing to the overall therapeutic effect of the drug.

  • Side-Chain Oxidation: This process involves N-dealkylation to form N-desisopropylpropranolol, a reaction mainly mediated by CYP1A2. This metabolite can be further oxidized to form naphthoxylactic acid.[6]

  • Glucuronidation: Propranolol can also undergo direct conjugation with glucuronic acid to form propranolol glucuronide.

The activity of the CYP2D6 and CYP1A2 enzymes can vary significantly among individuals due to genetic polymorphisms, leading to differences in drug clearance and response.[7] Therefore, a robust analytical method to quantify both the parent drug and its key metabolites is essential for pharmacokinetic and pharmacogenomic studies.

Propranolol_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Propranolol Propranolol 4-Hydroxypropranolol 4-Hydroxypropranolol Propranolol->4-Hydroxypropranolol CYP2D6 (major) CYP1A2 (minor) Ring Oxidation N-desisopropylpropranolol N-desisopropylpropranolol Propranolol->N-desisopropylpropranolol CYP1A2 (major) CYP2D6 (minor) Side-chain Oxidation Propranolol_glucuronide Propranolol glucuronide Propranolol->Propranolol_glucuronide UGTs Glucuronidation Naphthoxylactic_acid Naphthoxylactic acid N-desisopropylpropranolol->Naphthoxylactic_acid MAOA, ALDH2 LCMS_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Sample_Injection Sample Injection C18_Column C18 Column Sample_Injection->C18_Column Gradient_Elution Gradient Elution C18_Column->Gradient_Elution ESI_Source Electrospray Ionization (ESI) Gradient_Elution->ESI_Source Quadrupole_1 Q1: Precursor Ion Selection ESI_Source->Quadrupole_1 Collision_Cell Q2: Collision-Induced Dissociation Quadrupole_1->Collision_Cell Quadrupole_3 Q3: Product Ion Selection Collision_Cell->Quadrupole_3 Detector Detector Quadrupole_3->Detector

Sources

Troubleshooting & Optimization

Improving conversion and selectivity in propranolol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers on Optimizing Conversion and Selectivity

Welcome to the technical support center for propranolol synthesis. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and address the nuanced challenges you, as researchers and drug development professionals, face in the lab. The goal is to empower you with the knowledge to not only execute the synthesis but to troubleshoot and optimize it for higher conversion rates and better selectivity. This guide is structured as a series of frequently asked questions and troubleshooting scenarios, reflecting the real-world problems encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the standard, most common synthetic route for racemic propranolol?

The most widely employed and cost-effective method for synthesizing racemic propranolol is a two-step process.[1] It begins with the reaction of 1-naphthol with epichlorohydrin to form a key intermediate, 1-(naphthalen-1-yloxy)-2,3-epoxypropane (a glycidyl ether). This is followed by the nucleophilic opening of the epoxide ring by isopropylamine to yield propranolol.[1][2]

The causality behind this choice is the high reactivity of the epoxide ring and the commercial availability of the starting materials.[3][4] The first step is typically base-catalyzed, where the base deprotonates the phenolic hydroxyl group of 1-naphthol, creating a potent nucleophile (naphthoxide) that attacks the epichlorohydrin. The second step leverages the nucleophilicity of the amine to open the strained epoxide ring.

Propranolol_Synthesis Naphthol 1-Naphthol Intermediate 1-(naphthalen-1-yloxy)-2,3-epoxypropane (Glycidyl Ether Intermediate) Naphthol->Intermediate + Epichlorohydrin Epichlorohydrin Epichlorohydrin Base Base (e.g., KOH, Et3N) Base->Naphthol Propranolol Propranolol (Racemic) Intermediate->Propranolol + Isopropylamine Isopropylamine Isopropylamine

Caption: Standard two-step synthesis pathway for racemic propranolol.

Troubleshooting Guide: Conversion & Purity Issues

This section addresses specific problems that can arise during the synthesis, leading to low yields or impure products.

Stage 1: Glycidyl Ether Formation (1-Naphthol + Epichlorohydrin)

Low conversion in the first step is a common hurdle, often stemming from suboptimal reaction conditions. Traditional methods have reported yields around 53%, indicating significant room for improvement.[2] Let's break down the critical parameters.

  • Causality & Explanation: The reaction is a Williamson ether synthesis. The rate-limiting step is the nucleophilic attack of the naphthoxide ion on epichlorohydrin. If the naphthol is not efficiently deprotonated or if the reaction conditions favor side reactions, the conversion will suffer.

  • Troubleshooting Steps:

    • Base Selection and Stoichiometry: An inadequate amount or type of base is a primary culprit. A strong base is needed to deprotonate the phenol.

      • Protocol: Instead of just a catalytic amount, start with at least 1.0-1.2 equivalents of a base like potassium hydroxide (KOH) or sodium hydroxide (NaOH). Some optimized procedures use a milder base like triethylamine (Et3N), which can reduce side reactions.[2]

      • Validation: Monitor the disappearance of 1-naphthol using Thin Layer Chromatography (TLC). A persistent spot for 1-naphthol after several hours indicates a problem with deprotonation or reactivity.

    • Solvent Choice: The solvent influences the solubility of the reactants and the reactivity of the nucleophile.

      • Protocol: While some protocols use ethanol/water mixtures[3], aprotic polar solvents like DMF or acetonitrile can enhance the rate of SN2 reactions. However, for industrial safety and cost, solvents like methyl isobutyl ketone (MIBK) have shown promise.[5]

      • Validation: If your reactants are not fully dissolved, you will see poor conversion. Ensure you have a homogenous reaction mixture at the reaction temperature.

    • Temperature Control: Excessively high temperatures can lead to polymerization of epichlorohydrin or other side reactions.

      • Protocol: Instead of pushing the temperature to 80-100°C as in some older methods[2], try a more controlled temperature range of 60-65°C.[2] This provides enough energy to overcome the activation barrier without promoting significant byproduct formation.

      • Validation: Use TLC to monitor for the appearance of unknown spots at higher temperatures compared to your target intermediate spot.

ParameterTraditional ConditionOptimized ConditionRationale for Change
Temperature 80-100 °C[2]60-65 °C[2]Reduces side reactions and epichlorohydrin polymerization.
Base Alkaline Environment1.0-1.2 eq. KOH or Et3N[2][5]Ensures complete deprotonation of 1-naphthol.
Molar Ratio Variable1-Naphthol : Epichlorohydrin (1:1.5 to 1:4)[2]Using excess epichlorohydrin drives the reaction to completion.
Solvent Ethanol/Water[3]MIBK, Toluene[2][5]Aprotic or less protic solvents can enhance SN2 reaction rates.
Stage 2: Amination (Epoxide Opening)

A low yield in the second step often points to issues with the ring-opening reaction or the work-up and purification process.

  • Causality & Explanation: The reaction involves the nucleophilic attack of isopropylamine on one of the carbon atoms of the epoxide ring. The reaction's efficiency depends on the amine's concentration, temperature, and the prevention of byproduct formation (e.g., di-alkylation of the amine).

  • Troubleshooting Steps:

    • Molar Ratio of Isopropylamine: Using a stoichiometric amount of isopropylamine can lead to incomplete reaction.

      • Protocol: Use a significant excess of isopropylamine (e.g., 3 to 6 molar equivalents).[2] This serves a dual purpose: it acts as the nucleophile and often as the solvent, ensuring high concentration and driving the reaction towards the product.

      • Validation: Monitor the disappearance of the glycidyl ether intermediate by TLC. If the reaction stalls, the amount of amine may be insufficient.

    • Temperature and Pressure: Isopropylamine is volatile. Running the reaction at atmospheric pressure and elevated temperatures can lead to the loss of this reactant.

      • Protocol: Conduct the reaction in a sealed vessel or under reflux to maintain the concentration of isopropylamine. A temperature of 40-80°C is typically sufficient.[2]

      • Validation: If you notice a significant pressure buildup (if in a sealed vessel) or rapid loss of solvent volume (if under reflux), your temperature may be too high or your condenser inefficient.

    • Purification and Isolation: Propranolol is a basic compound and can be lost during aqueous work-ups if the pH is not controlled.

      • Protocol: After the reaction, distill off the excess isopropylamine. Dissolve the residue in a suitable organic solvent. To purify, you can perform an acid-base extraction. Alternatively, recrystallization is a powerful technique. A mixed solvent system like toluene/cyclohexane has been shown to be effective for obtaining pure propranolol.[2]

      • Validation: Check the purity of your crude and recrystallized product by HPLC. A significant increase in the area of the main peak indicates successful purification.

Troubleshooting_Yield Start Low Final Yield of Propranolol Check_Step1 Was conversion of 1-naphthol high? Start->Check_Step1 Troubleshoot_Step1 Troubleshoot Stage 1: - Check Base/Solvent - Optimize Temperature - Adjust Molar Ratios Check_Step1->Troubleshoot_Step1 No Check_Step2 Investigate Stage 2 (Amination) Check_Step1->Check_Step2 Yes Ratio Is molar ratio of isopropylamine sufficient? Check_Step2->Ratio Increase_Amine Increase isopropylamine to 3-6 equivalents. Ratio->Increase_Amine No Temp Is reaction temperature and pressure controlled? Ratio->Temp Yes Increase_Amine->Temp Control_Temp Use sealed vessel or reflux. Maintain 40-80°C. Temp->Control_Temp No Purification Is purification effective? Temp->Purification Yes Control_Temp->Purification Optimize_Purification Optimize recrystallization solvents (e.g., Toluene/ Cyclohexane). Consider acid-base extraction. Purification->Optimize_Purification No End Yield Improved Purification->End Yes Optimize_Purification->End Chiral_Resolution Racemate Racemic Propranolol ((R)- and (S)-enantiomers) Chiral_Acid + Chiral Resolving Agent (e.g., (+)-DBTA) Diastereomers Mixture of Diastereomers [(R)-Propranolol:(+)-DBTA] [(S)-Propranolol:(+)-DBTA] Racemate->Diastereomers Chiral_Acid->Diastereomers Crystallization Fractional Crystallization (Exploits different solubilities) Diastereomers->Crystallization Solid Insoluble Diastereomer Salt (e.g., (S)-Propranolol:(+)-DBTA) Crystallization->Solid Solution Soluble Diastereomer Salt (in mother liquor) Crystallization->Solution Liberation Treat with Base (e.g., NaOH) to break the salt Solid->Liberation Final_Product Pure (S)-Propranolol Liberation->Final_Product

Caption: Workflow for chiral resolution via diastereomeric salt formation.

References

  • Title: Synthesis method and application of propranolol.
  • Title: Facile Synthesis of Propranolol and Novel Derivatives. Source: Journal of Chemistry, vol. 2020. URL: [Link]

  • Title: Facile Synthesis of Propranolol and Novel Derivatives. Source: ResearchGate (preprint/publication). URL: [Link]

  • Title: Synthesis and Hydrolysis Kinetic Study of Few Co-drugs of Propranolol and other Antihypertensive Drugs. Source: Oriental Journal of Chemistry. URL: [Link]

  • Title: Propranolol | PDF | Organic Synthesis. Source: Scribd (hosting a publication from Organic Process Research & Development). URL: [Link]

  • Title: Propranolol. Source: PubChem, National Institutes of Health. URL: [Link]

  • Title: Propranolol resolution using enantioselective biphasic systems. Source: ResearchGate (preprint/publication). URL: [Link]

  • Title: PROPRANOLOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Source: Gpatindia. URL: [Link]

Sources

Technical Support Center: Purification of Propranolol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of propranolol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these aryloxypropanolamine compounds. Here, we move beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and optimize your purification strategies.

Section 1: The Chiral Challenge - Separating Enantiomers

The stereocenter in the propanolamine side chain is a critical feature of propranolol and its derivatives. Since enantiomers can have vastly different pharmacological effects, achieving excellent chiral separation is often the most significant purification hurdle.[1][2] The S(-) isomer of propranolol, for instance, is known to be the active β-adrenergic blocker.[1][2]

Frequently Asked Questions (FAQs): Chiral HPLC

Q1: My chiral HPLC is showing poor resolution (Rs < 1.5) or co-elution of enantiomers. What are the primary causes?

A1: Poor resolution in chiral HPLC is typically a multifactorial issue stemming from suboptimal interactions between your analyte and the Chiral Stationary Phase (CSP). The primary causes are:

  • Incorrect Mobile Phase Composition: The choice and ratio of the organic modifier (e.g., ethanol, isopropanol) and the basic additive (e.g., diethylamine, ammonia) are critical.[1] These components directly influence the hydrogen bonding, dipole-dipole, and π-π interactions that govern chiral recognition.[3] An incorrect polarity can either prevent the enantiomers from interacting sufficiently with the CSP or cause them to bind too strongly, leading to broad, overlapping peaks.

  • Inappropriate CSP Selection: Not all CSPs are suitable for all molecules. The shape and functionality of the chiral selector on the stationary phase must be complementary to your propranolol derivative. For aryloxypropanolamines, polysaccharide-based (e.g., cellulose, amylose) and macrocyclic glycopeptide (e.g., vancomycin-based) phases are often successful.[3][4]

  • Suboptimal Temperature: Enantiomeric separations are enthalpy-driven processes.[3] Increasing the column temperature generally decreases retention time but can also reduce resolution. A systematic study of temperature (e.g., 15°C to 40°C) is often necessary to find the sweet spot between analysis time and separation efficiency.[5]

  • Flow Rate: While less impactful than mobile phase, an excessively high flow rate can reduce the time available for the enantiomers to equilibrate with the CSP, leading to peak broadening and lower resolution.

Q2: How do I choose the right Chiral Stationary Phase (CSP) for my novel propranolol derivative?

A2: A logical, screening-based approach is most effective.

  • Start with Proven Winners: For propranolol and related β-blockers, polysaccharide-based CSPs like amylose and cellulose derivatives (e.g., Chiralpak AD-H, Lux Cellulose-1) are excellent starting points.[3][6] They offer a versatile combination of grooves and cavities that promote chiral recognition through hydrogen bonding and π-π interactions.

  • Consider Macrocyclic Glycopeptide Phases: CSPs like Chirobiotic V are also highly effective, particularly in polar organic or reversed-phase modes.[4] They provide multiple interaction sites, including ion-exchange capabilities, which can be beneficial for the basic amine in the propranolol scaffold.

  • Evaluate Derivatization: If direct separation fails, consider pre-column derivatization with a chiral reagent like (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC).[7] This creates diastereomers that are often much easier to separate on a standard achiral column (e.g., C18). This method has the added benefit of enhancing UV or fluorescence detection.[7]

Troubleshooting Chiral HPLC Separations
Problem Primary Cause Recommended Solution
Poor Resolution (Rs < 1.5) Suboptimal mobile phaseSystematically vary the alcohol modifier (e.g., ethanol vs. isopropanol) and its concentration. Optimize the concentration of the basic additive (e.g., 0.1% to 0.3% DEA).[1]
Peak Tailing Secondary interactions with silicaEnsure a basic modifier (e.g., diethylamine) is present in the mobile phase to mask residual silanols.[1][3]
No Separation Incorrect CSP or mobile phase modeScreen a different class of CSP (e.g., switch from polysaccharide to macrocyclic). Try a different elution mode (e.g., normal phase vs. polar organic).[6]
Inconsistent Retention Times Temperature fluctuations, mobile phase instabilityUse a column thermostat to maintain a constant temperature.[5] Prepare fresh mobile phase daily.
Experimental Protocol: Chiral HPLC Method Development
  • CSP Selection: Begin with a proven column, such as a Chiralpak IA or Lux Cellulose-1.

  • Initial Mobile Phase Screening:

    • Prepare a stock solution of your racemic propranolol derivative at ~1 mg/mL in mobile phase.

    • Start with a mobile phase of n-heptane/ethanol/diethylamine (80/20/0.1 v/v/v).[1]

    • Set the flow rate to 1.0 mL/min and the column temperature to 25°C.

    • Inject the sample and monitor the chromatogram (typically around 290 nm for the naphthalene chromophore).[8]

  • Optimization:

    • If no separation: Change the alcohol modifier to isopropanol.

    • If poor resolution: Systematically adjust the ratio of heptane to alcohol (e.g., 90/10, 85/15, 70/30). A lower alcohol content generally increases retention and may improve resolution.

    • Adjust Additive: If peak shape is poor, slightly increase the diethylamine concentration (e.g., to 0.2%).

  • Validation: Once baseline separation is achieved (Rs > 1.75), confirm the elution order by injecting a standard of a pure enantiomer, if available.[1] Validate the method for linearity, precision, and accuracy as per ICH guidelines.[8]

Visualization: Chiral HPLC Troubleshooting Workflow

G Fig 1. Chiral HPLC Troubleshooting Logic Start Start CheckMobilePhase Is Mobile Phase Optimized? (Alcohol, Additive %) Start->CheckMobilePhase CheckCSP Is CSP Appropriate? (Polysaccharide, etc.) CheckMobilePhase->CheckCSP Yes OptimizeMobilePhase Action: Vary alcohol type (EtOH/IPA). Adjust alcohol/alkane ratio. Optimize basic additive (0.1-0.3%). CheckMobilePhase->OptimizeMobilePhase No CheckTempFlow Are Temp & Flow Rate Optimal? CheckCSP->CheckTempFlow Yes ScreenCSPs Action: Screen alternative CSPs. (e.g., Macrocyclic Glycopeptide) CheckCSP->ScreenCSPs No OptimizeConditions Action: Lower temperature in 5°C steps. Reduce flow rate (e.g., 1.0 -> 0.8 mL/min). CheckTempFlow->OptimizeConditions No ConsiderDerivatization Still No Separation? Consider Derivatization (e.g., FLEC) CheckTempFlow->ConsiderDerivatization Yes OptimizeMobilePhase->CheckCSP Failure End End OptimizeMobilePhase->End Success ScreenCSPs->OptimizeMobilePhase OptimizeConditions->ConsiderDerivatization Failure OptimizeConditions->End Success ConsiderDerivatization->End G Fig 2. General Purification & Analysis Workflow Crude Crude Reaction Mixture Workup Aqueous Workup (Acid/Base Extraction) Crude->Workup Column Column Chromatography (Silica Gel) Workup->Column Fractions Combine Pure Fractions (TLC/HPLC Analysis) Column->Fractions Crystallization Recrystallization or Salt Formation Fractions->Crystallization Final Final Product Crystallization->Final Analysis Purity & Identity Confirmation (NMR, MS, Chiral HPLC, EA) Final->Analysis

Sources

Technical Support Center: Enhancing Detection Sensitivity of Propranolol and its Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the bioanalysis of propranolol and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for enhancing the detection sensitivity of these compounds. Here, we will delve into the causality behind experimental choices, offering field-proven insights to ensure the integrity and robustness of your analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways of propranolol and which metabolites should I target for comprehensive pharmacokinetic studies?

A1: Propranolol undergoes extensive metabolism primarily in the liver. Understanding these pathways is crucial for selecting the right analytes for your study. The three main initial pathways are:

  • Ring Oxidation: This pathway leads to the formation of 4-hydroxypropranolol, a pharmacologically active metabolite. This reaction is primarily catalyzed by the cytochrome P450 enzymes CYP2D6 and, to a lesser extent, CYP1A2.[1][2]

  • Side-Chain Oxidation: This process results in the formation of N-desisopropylpropranolol. The initial step is mainly catalyzed by CYP1A2 with some contribution from CYP2D6.[1][2] This metabolite is further converted to napthoxylactic acid.[1][2]

  • Direct Glucuronidation: Propranolol can also be directly conjugated with glucuronic acid.[1]

For a comprehensive pharmacokinetic assessment, it is recommended to quantify propranolol, 4-hydroxypropranolol, and N-desisopropylpropranolol. Additionally, depending on the study's objectives, monitoring the glucuronide conjugates of propranolol and 4-hydroxypropranolol can provide a more complete picture of the drug's disposition.[3][4]

Q2: What is the most sensitive and selective analytical technique for the quantification of propranolol and its metabolites in biological matrices?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the bioanalysis of propranolol and its metabolites due to its high sensitivity, selectivity, and speed.[5][6][7][8] Ultra-Performance Liquid Chromatography (UPLC) systems can offer improved chromatographic resolution and faster analysis times compared to conventional HPLC. For chiral analysis of propranolol's enantiomers and their metabolites, two-dimensional liquid chromatography (2D-LC) can be a powerful tool, allowing for both achiral and chiral separations within a single analysis.[9]

Q3: How can I overcome the challenge of low plasma concentrations of propranolol metabolites, especially in specific patient populations like infants?

A3: The low concentrations of propranolol and its metabolites in certain populations, such as infants, necessitate a highly sensitive analytical method.[5] To achieve this, several aspects of the method should be optimized:

  • Efficient Sample Preparation: Utilize a sample preparation technique that effectively removes matrix interferences and concentrates the analytes. Solid-phase extraction (SPE) is often more effective than simple protein precipitation for achieving lower limits of quantification.

  • Optimized LC-MS/MS Parameters: Fine-tune the mass spectrometer settings, including ion source parameters (e.g., spray voltage, gas flows, temperature) and collision energies for each analyte and its internal standard to maximize signal intensity.[5]

  • Appropriate Internal Standard: The use of a stable isotope-labeled internal standard (e.g., propranolol-d7) is highly recommended to compensate for matrix effects and variations in extraction recovery and instrument response.[8] If a stable isotope-labeled standard is unavailable, a structural analog with similar physicochemical properties can be used.[5][6]

Troubleshooting Guide

Issue 1: Poor Peak Shape and Low Signal Intensity in LC-MS/MS Analysis

Possible Causes & Solutions:

  • Suboptimal Mobile Phase: The pH and organic composition of the mobile phase significantly impact the ionization efficiency and chromatographic retention of propranolol and its metabolites, which are basic compounds.

    • Recommendation: Use a mobile phase with a pH below the pKa of the analytes (around 9.5 for propranolol) to ensure they are in their protonated form for better retention on a C18 column and enhanced ionization in positive electrospray mode. Adding a small amount of an acid like formic acid or acetic acid (e.g., 0.1%) to the mobile phase is a common practice.[6][8]

  • Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of the target analytes, leading to inaccurate and imprecise results.[5]

    • Recommendation:

      • Improve Chromatographic Separation: Optimize the gradient elution to separate the analytes from the bulk of the matrix components.

      • Enhance Sample Cleanup: Switch from protein precipitation to a more rigorous sample preparation method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[8]

      • Use a Suitable Internal Standard: A stable isotope-labeled internal standard that co-elutes with the analyte is the best way to compensate for matrix effects.[8]

  • Improper Mass Spectrometer Settings: Incorrect ion source parameters or collision energies can lead to poor signal intensity.

    • Recommendation: Systematically optimize the MS parameters by infusing a standard solution of each analyte and its internal standard.

Issue 2: Inconsistent Results and Poor Reproducibility

Possible Causes & Solutions:

  • Inadequate Method Validation: A method that has not been properly validated according to regulatory guidelines (e.g., FDA's Bioanalytical Method Validation guidance) may lack the necessary robustness.[10][11]

    • Recommendation: Perform a full method validation, including assessments of selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[6]

  • Sample Preparation Variability: Inconsistent execution of the sample preparation steps can introduce significant variability.

    • Recommendation: Develop a clear and detailed standard operating procedure (SOP) for sample preparation. For manual methods, ensure consistent timing and technique. Consider automating the sample preparation process if a high throughput of samples is required.

  • Analyte Instability: Propranolol and its metabolites may degrade during sample collection, processing, or storage.

    • Recommendation: Conduct stability studies to evaluate the stability of the analytes in the biological matrix under different conditions (e.g., freeze-thaw cycles, bench-top stability, long-term storage).[8] Ensure samples are stored at appropriate temperatures (e.g., -80°C) until analysis.[5]

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is a simple and rapid method for preparing plasma samples.[5][6]

  • To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of the internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifuge the tubes at high speed (e.g., 13,500 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[5]

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an appropriate volume (e.g., 10 µL) of the supernatant into the LC-MS/MS system.[5]

Protocol 2: Derivatization for Enhanced Detection (for Chiral Separations)

For certain applications, such as enhancing fluorescence detection or improving chiral separation, derivatization can be employed.[12]

  • Reagent Preparation: Prepare a solution of a chiral derivatizing agent, such as (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC).

  • Derivatization Reaction: In a suitable vial, mix the sample or standard containing propranolol with the FLEC solution and a catalyst (e.g., a tertiary amine).

  • Incubation: Allow the reaction to proceed at room temperature for a specified time.

  • Quenching: Stop the reaction by adding a quenching reagent.

  • Analysis: Inject the derivatized sample into the HPLC system equipped with a fluorescence detector.

Data Presentation

Table 1: Example LC-MS/MS Parameters for Propranolol and its Metabolites

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Propranolol260.3116.125
4-Hydroxypropranolol276.2116.128
N-Desisopropylpropranolol218.2116.122
Propranolol-d7 (IS)267.3116.125

Note: These values are illustrative and should be optimized for your specific instrument and experimental conditions.

Visualizations

Propranolol_Metabolism Propranolol Propranolol Metabolite1 4-Hydroxypropranolol (Active Metabolite) Propranolol->Metabolite1 CYP2D6, CYP1A2 (Ring Oxidation) Metabolite2 N-Desisopropylpropranolol Propranolol->Metabolite2 CYP1A2, CYP2D6 (Side-Chain Oxidation) Metabolite3 Propranolol-Glucuronide Propranolol->Metabolite3 UGTs (Direct Glucuronidation) Metabolite5 4-Hydroxypropranolol -Glucuronide/-Sulfate Metabolite1->Metabolite5 UGTs, SULTs Metabolite4 Napthoxylactic Acid Metabolite2->Metabolite4 MAO, ALDH

Caption: Major metabolic pathways of propranolol.

Sample_Prep_Workflow Start Plasma Sample Step1 Add Internal Standard Start->Step1 Step2 Protein Precipitation (e.g., with Acetonitrile) Step1->Step2 Step3 Vortex Step2->Step3 Step4 Centrifuge Step3->Step4 Step5 Collect Supernatant Step4->Step5 End Inject into LC-MS/MS Step5->End

Caption: A typical protein precipitation workflow for plasma samples.

References

  • Agilent Technologies. (2025). Quantitation of the Chiral Shift in Metabolism of Propranolol Using 2D-LC/MS/MS. [Link]

  • Li, Y., et al. (2020). An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations. RSC Advances, 10(33), 19445-19453. [Link]

  • Li, Y., et al. (2020). An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations. RSC Advances. [Link]

  • Pawar, S. D., et al. (2011). Quantitative Analysis of Propranolol Hydrochloride by High Performance Thin Layer Chromatography. Indian Journal of Pharmaceutical Sciences, 73(3), 343–346. [Link]

  • Lewis, R. J., et al. (2005). Simultaneous Quantitation of Atenolol, Metoprolol, and Propranolol in Biological Matrices Via LC/MS. Federal Aviation Administration. [Link]

  • Waters Corporation. (2023). Quantitation of N-Nitroso-Propranolol in Drug Substance using LC-MS/MS. [Link]

  • Yang, F. (2022). Investigations on the phase II metabolism of propranolol and hydroxypropranolols. Freie Universität Berlin. [Link]

  • de Castro, P. F., et al. (2008). Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Propranolol in Human Plasma and its Application to a Bioequivalence Study. ResearchGate. [Link]

  • Thorn, C. F. (2021). Propranolol Pathway, Pharmacokinetics. PharmGKB. [Link]

  • El-Ries, M. A., et al. (2000). AAS and spectrophotometric determination of propranolol HCl and metoprolol tartrate. Journal of Pharmaceutical and Biomedical Analysis, 24(2), 179-187. [Link]

  • Agudo, R., et al. (2008). Preparation of human metabolites of propranolol using laboratory-evolved bacterial cytochromes P450. Applied Microbiology and Biotechnology, 80(3), 427–436. [Link]

  • Lai, F., et al. (1993). Chiral separation and detection enhancement of propranolol using automated pre-column derivatization. Journal of Pharmaceutical and Biomedical Analysis, 11(2), 117-120. [Link]

  • Yang, F., et al. (2022). Complete Reaction Phenotyping of Propranolol and 4-Hydroxypropranolol with the 19 Enzymes of the Human UGT1 and UGT2 Families. International Journal of Molecular Sciences, 23(13), 7476. [Link]

  • Yang, F., et al. (2022). Complete Reaction Phenotyping of Propranolol and 4-Hydroxypropranolol with the 19 Enzymes of the Human UGT1 and UGT2 Families. MDPI. [Link]

  • Blanco, M., & Alcalá, M. (2015). Determination of Propranolol Hydrochloride in Pharmaceutical Preparations Using Near Infrared Spectrometry with Fiber Optic Probe and Multivariate Calibration Methods. Journal of Analytical Methods in Chemistry. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

  • Anthony, L., et al. (1989). Multiple pathways of propranolol's metabolism are inhibited by debrisoquin. Clinical Pharmacology & Therapeutics, 46(3), 297-300. [Link]

  • Wikipedia. Propranolol. [Link]

  • ResolveMass Laboratories Inc. (2023). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Al-Sabha, W. A., & Al-Khafaji, H. A. (2021). Spectrophotometric Determination of Propranolol Hydrochloride via Oxidative Coupling Reaction with 2, 4-Dinitrophenyl Hydrazine. Impact: Journal of Applied Research in Engineering and Technology, 3(1), 1-10. [Link]

  • Belaz, K. R. A., et al. (2009). Simultaneous determination of propranolol and 4-hydroxy propranolol in human plasma by solid phase extraction and liquid chromatography/electrospray tandem mass spectrometry. ResearchGate. [Link]

  • Mondal, N., et al. (2013). DEVELOPMENT OF PROPRANOLOL HYDROCHLORIDE MATRIX TABLETS: AN INVESTIGATION ON EFFECTS OF COMBINATION OF HYDROPHILIC AND HYDROPHOB. International Journal of Pharmacy and Pharmaceutical Sciences, 5(3), 660-666. [Link]

  • Jain, D. K., et al. (2012). RP-HPLC method for simultaneous estimation of propranolol hydrochloride and flunarizine dihydrochloride in their combined dosage formulation. ResearchGate. [Link]

  • PharmGKB. Propranolol Pathway, Pharmacokinetics. [Link]

  • Yang, F., et al. (2022). Chromatograms of 4-hydroxypropranolol glucuronide obtained from... ResearchGate. [Link]

  • KCAS. (2023). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Cross-Species Differences in Propranolol Metabolism

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Propranolol, a non-selective beta-adrenergic receptor antagonist, has been a cornerstone in the management of cardiovascular diseases for decades. Its therapeutic efficacy and safety profile are intimately linked to its metabolism, which is primarily hepatic. However, significant interspecies variations in propranolol metabolism present a considerable challenge in preclinical drug development. A thorough understanding of these differences is paramount for accurate extrapolation of pharmacokinetic and pharmacodynamic data from animal models to humans. This guide provides a comprehensive comparison of propranolol metabolism across key preclinical species and humans, offering experimental insights and robust protocols for researchers in the field.

The Metabolic Landscape of Propranolol: A Multi-Pathway Journey

Propranolol undergoes extensive first-pass metabolism, with less than 1% of the parent drug excreted unchanged. The primary metabolic routes include aromatic hydroxylation, N-dealkylation, and glucuronidation. The relative contribution of each pathway varies significantly across species, leading to distinct metabolite profiles and pharmacokinetic properties.

Key Metabolic Pathways
  • Aromatic Hydroxylation: This is a major pathway in humans, leading to the formation of 4'-hydroxypropranolol, an active metabolite with beta-blocking activity.[1] Other hydroxylated metabolites, such as 5'-hydroxypropranolol and 7'-hydroxypropranolol, are also formed.

  • N-Dealkylation: This pathway results in the formation of N-desisopropylpropranolol.

  • Glucuronidation: Propranolol and its hydroxylated metabolites can undergo direct conjugation with glucuronic acid to form propranolol glucuronide and hydroxypropranolol glucuronides, respectively.

  • Side-Chain Oxidation: This pathway leads to the formation of propranolol glycol and other minor metabolites.[2]

The enzymatic machinery responsible for these transformations primarily involves the cytochrome P450 (CYP) superfamily of enzymes, with specific isoforms playing dominant roles in different species.

Cross-Species Comparison: Unraveling the Metabolic Divergence

The metabolic fate of propranolol is not a "one-size-fits-all" scenario. Preclinical species exhibit marked differences in their capacity to metabolize this drug compared to humans.

Table 1: Comparative Metabolite Profiles of Propranolol in Hepatocytes
MetaboliteHumanMonkeyDogRatMouse
Total Metabolites Detected 1218141513
4'-Hydroxypropranolol+++++
Propranolol Glucuronide+++++
N-Desisopropylpropranolol+++++
Propranolol Glycol+++++
Naphthoxylactic Acid+++++
N-Hydroxylamine Glucuronide-++--
Dog-Specific Metabolites--2--
Monkey-Specific Metabolites-1---

Data synthesized from Baughman et al. (2009).[3][4][5] "+" indicates detected, "-" indicates not detected.

Causality Behind the Differences: The Role of Cytochrome P450 Isoforms

The observed variations in metabolite profiles are a direct consequence of the differential expression and activity of CYP enzymes across species.

  • Humans: In humans, CYP2D6 is the primary enzyme responsible for the pharmacologically important 4'-hydroxylation, while CYP1A2 is the major contributor to N-dealkylation.[6] Both CYP2D6 and CYP1A2, along with CYP2C19, are involved in the overall metabolism of propranolol.[7]

  • Rats: In contrast to humans, rats exhibit significantly higher N-desisopropylation activity.[8] Studies have shown that in rats, CYP1A2 is the major enzyme involved in N-desisopropylation, with contributions from CYP3A and CYP2E1.[8] The metabolic activity in rat liver microsomes is considerably higher than in human microsomes within the clinical plasma concentration range.[9]

  • Dogs: Dogs exhibit unique metabolic pathways, including the formation of two dog-specific metabolites.[3] They also form an N-hydroxylamine glucuronide, a metabolite also observed in monkeys but not in humans, rats, or mice.[5] The oral bioavailability of propranolol in dogs is low, around 27%, due to extensive first-pass metabolism.[10]

  • Monkeys: Monkeys show the most extensive metabolism, with the highest number of detected metabolites (18 out of 21).[3] Like dogs, they form the N-hydroxylamine glucuronide.[5]

This enzymatic divergence underscores the critical need for careful species selection in preclinical studies to ensure the most relevant model for human metabolism.

Experimental Protocols for Investigating Propranolol Metabolism

To elucidate the cross-species differences in propranolol metabolism, a combination of in vitro and in vivo studies is essential.

In Vitro Metabolism Studies: A Mechanistic Deep Dive

In vitro systems provide a controlled environment to investigate the fundamental mechanisms of drug metabolism, identify metabolites, and characterize the enzymes involved.

Workflow for In Vitro Propranolol Metabolism Study

G cluster_0 Preparation cluster_1 Execution cluster_2 Analysis TestSystem Select Test System (Microsomes, Hepatocytes) Incubation Prepare Incubation Mixture (Propranolol, Cofactors) TestSystem->Incubation Reaction Initiate & Incubate (e.g., 37°C) Incubation->Reaction Quench Terminate Reaction (e.g., Acetonitrile) Reaction->Quench SamplePrep Sample Preparation (Centrifugation, SPE) Quench->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS DataAnalysis Data Interpretation (Metabolite ID, Quantification) LCMS->DataAnalysis

Caption: Workflow for in vitro propranolol metabolism analysis.

Detailed Protocol: Propranolol Metabolism in Cryopreserved Hepatocytes

This protocol provides a robust framework for comparing propranolol metabolism across different species using cryopreserved hepatocytes.

  • Thawing of Hepatocytes:

    • Rapidly thaw cryopreserved hepatocytes from the desired species (human, rat, dog, monkey) in a 37°C water bath.

    • Transfer the cell suspension to a conical tube containing pre-warmed incubation medium.

    • Centrifuge at a low speed (e.g., 100 x g) for 5 minutes to pellet the cells.

    • Gently resuspend the cell pellet in fresh incubation medium.

    • Determine cell viability and concentration using the trypan blue exclusion method.

  • Incubation:

    • Prepare a stock solution of propranolol in a suitable solvent (e.g., DMSO, not exceeding 0.5% of the final incubation volume).

    • In a 96-well plate, add the hepatocyte suspension to achieve a final cell density of approximately 0.5-1 x 10^6 viable cells/mL.

    • Pre-incubate the plate at 37°C for 10-15 minutes.

    • Initiate the metabolic reaction by adding propranolol to a final concentration of 1-10 µM.

    • Include control incubations:

      • No-propranolol control (hepatocytes only).

      • No-cell control (propranolol in medium).

  • Time-Point Sampling and Reaction Quenching:

    • At designated time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots from the incubation wells.

    • Immediately terminate the metabolic reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar but chromatographically distinct compound).

  • Sample Preparation for Analysis:

    • Vortex the quenched samples and centrifuge at high speed (e.g., 3000 x g) for 10 minutes to precipitate proteins.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Utilize a high-resolution mass spectrometer coupled with a suitable liquid chromatography system.

    • Develop a chromatographic method that effectively separates propranolol from its potential metabolites.

    • Employ data-dependent acquisition or targeted MS/MS to identify and quantify the metabolites.

Self-Validation and Causality:

  • Viability Check: The initial trypan blue exclusion test validates the health of the hepatocytes, ensuring that the observed metabolism is due to enzymatic activity and not cell death.

  • Controls: The no-propranolol and no-cell controls are critical for identifying endogenous peaks and non-enzymatic degradation of propranolol, respectively.

  • Internal Standard: The use of an internal standard corrects for variations in sample processing and instrument response, ensuring accurate quantification.

In Vivo Pharmacokinetic Studies: The Whole-Animal Perspective

In vivo studies are indispensable for understanding the absorption, distribution, metabolism, and excretion (ADME) of propranolol in a complete biological system.

Workflow for In Vivo Pharmacokinetic Study of Propranolol

G cluster_0 Dosing cluster_1 Sampling cluster_2 Analysis & Modeling AnimalPrep Animal Acclimation & Fasting Dosing Propranolol Administration (Oral or IV) AnimalPrep->Dosing BloodCollection Serial Blood Sampling Dosing->BloodCollection PlasmaPrep Plasma Preparation BloodCollection->PlasmaPrep Bioanalysis LC-MS/MS Quantification PlasmaPrep->Bioanalysis PK_Analysis Pharmacokinetic Modeling (t1/2, AUC, CL) Bioanalysis->PK_Analysis

Caption: Workflow for in vivo pharmacokinetic study of propranolol.

Detailed Protocol: Oral Pharmacokinetic Study of Propranolol in Rats

  • Animal Preparation:

    • Use adult male Sprague-Dawley or Wistar rats, allowing for at least one week of acclimatization.

    • Fast the animals overnight (with free access to water) before dosing to minimize variability in drug absorption.

  • Dosing:

    • Prepare a formulation of propranolol in a suitable vehicle (e.g., water, 0.5% methylcellulose).

    • Administer a single oral dose of propranolol (e.g., 10-20 mg/kg) via oral gavage.

  • Blood Sampling:

    • Collect serial blood samples (approximately 0.2-0.3 mL) from the tail vein or a cannulated vessel at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours) into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of propranolol and its major metabolites in plasma.

    • Prepare calibration standards and quality control samples in blank plasma.

    • Extract propranolol and its metabolites from the plasma samples using protein precipitation or liquid-liquid extraction.

  • Pharmacokinetic Analysis:

    • Use non-compartmental or compartmental analysis software to calculate key pharmacokinetic parameters, including:

      • Maximum plasma concentration (Cmax)

      • Time to reach Cmax (Tmax)

      • Area under the plasma concentration-time curve (AUC)

      • Elimination half-life (t1/2)

      • Clearance (CL)

      • Volume of distribution (Vd)

Self-Validation and Causality:

  • Fasting: Fasting standardizes the gastrointestinal conditions, reducing variability in oral absorption and providing more consistent pharmacokinetic profiles.

  • Validated Bioanalytical Method: A validated LC-MS/MS method ensures the accuracy, precision, and reliability of the concentration data, which is the foundation of the pharmacokinetic analysis.

  • Pharmacokinetic Modeling: The choice of the pharmacokinetic model should be justified based on the data, and the goodness of fit should be assessed to ensure the model accurately describes the drug's disposition.

Conclusion and Future Directions

The metabolism of propranolol exhibits significant cross-species differences, primarily driven by the varying expression and activity of CYP enzymes. While rats are a common preclinical model, their metabolic profile for propranolol, particularly the high N-desisopropylation, deviates considerably from that in humans. Monkeys, with their more extensive and human-like metabolic pathways, may represent a more predictive model for certain aspects of propranolol metabolism.

Future research should focus on the use of humanized animal models and advanced in vitro systems, such as 3D liver microtissues, to bridge the gap between preclinical and clinical findings. A deeper understanding of the genetic polymorphisms in CYP enzymes across different human populations will also be crucial for personalizing propranolol therapy. By integrating robust experimental data with physiologically based pharmacokinetic (PBPK) modeling, we can enhance our ability to predict human pharmacokinetics and improve the efficiency of drug development.

References

  • Al-Majed, A. R., Ghabrial, H., & Sansom, L. N. (2020). Clinical Pharmacokinetics of Propranolol Hydrochloride: A Review. Current drug metabolism, 21(2), 88–103. Available from: [Link]

  • Baughman, T. M., Talarico, C. L., & Soglia, J. R. (2009). Evaluation of the metabolism of propranolol by linear ion trap technology in mouse, rat, dog, monkey, and human cryopreserved hepatocytes. Rapid communications in mass spectrometry : RCM, 23(14), 2146–2150. Available from: [Link]

  • Masubuchi, Y., Hosokawa, S., Horie, T., Suzuki, T., Ohmori, S., Kitada, M., & Narimatsu, S. (1994). Cytochrome P450 isozymes involved in propranolol metabolism in human liver microsomes. The role of CYP2D6 as ring-hydroxylase and CYP1A2 as N-desisopropylase. Drug metabolism and disposition: the biological fate of chemicals, 22(6), 909–915. Available from: [Link]

  • Qureshi, S. A., & Buttar, H. S. (1989). A comparative study of the pharmacokinetics of propranolol and its major metabolites in the rat after oral and vaginal administration. Xenobiotica; the fate of foreign compounds in biological systems, 19(8), 883–890. Available from: [Link]

  • Sawada, Y., Hanano, M., Sugiyama, Y., & Iga, T. (2008). Analysis of hepatic metabolism affecting pharmacokinetics of propranolol in humans. Biological & pharmaceutical bulletin, 31(2), 292–297. Available from: [Link]

  • Tse, F. L., Sanders, T. M., & Reo, J. P. (1980). Bioavailability of propranolol in the dog. Archives internationales de pharmacodynamie et de therapie, 248(2), 180–190. Available from: [Link]

  • Yoshimoto, K., Echizen, H., Chiba, K., Tani, M., & Ishizaki, T. (1995). Cytochrome P450 enzymes involved in the enhancement of propranolol N-desisopropylation after repeated administration of propranolol in rats. The Journal of pharmacology and experimental therapeutics, 273(2), 947–954. Available from: [Link]

Sources

A Comparative Guide to the Bioanalytical Quantification of 7-Hydroxypropranolol: Accuracy and Precision of LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise and accurate quantification of drug metabolites is paramount for robust pharmacokinetic (PK) and pharmacodynamic (PD) studies. 7-Hydroxypropranolol, a metabolite of the widely used beta-blocker propranolol, is a critical analyte in understanding the drug's metabolic profile. This guide provides an in-depth comparison of analytical methodologies for the quantification of 7-hydroxypropranolol, with a primary focus on the accuracy and precision of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will delve into the technical nuances of this gold-standard technique and compare its performance with alternative methods, supported by experimental data and validation principles from leading regulatory bodies.

The Critical Role of Bioanalytical Method Validation

Before delving into specific techniques, it is crucial to understand the framework of bioanalytical method validation. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines to ensure the reliability and quality of bioanalytical data.[1][2][3][4] The objective of validating a bioanalytical method is to demonstrate its suitability for its intended purpose.[5] Key validation parameters, which we will use to compare different analytical methods, include accuracy, precision, selectivity, sensitivity, linearity, and stability.[5][6]

Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of agreement among multiple measurements of the same sample.[6] High accuracy and precision are non-negotiable for bioanalytical methods that inform clinical decisions.[6]

LC-MS/MS: The Gold Standard for 7-Hydroxypropranolol Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the preferred method for the quantification of small molecules in complex biological matrices due to its inherent selectivity, sensitivity, and speed.[6]

The Causality Behind LC-MS/MS Superiority

The power of LC-MS/MS lies in the coupling of two separation techniques. The liquid chromatography (LC) component separates the analyte of interest, 7-hydroxypropranolol, from other matrix components based on its physicochemical properties. The tandem mass spectrometry (MS/MS) component provides two layers of mass-based selection. The first mass spectrometer (Q1) isolates the precursor ion of 7-hydroxypropranolol, which is then fragmented in a collision cell (Q2). The second mass spectrometer (Q3) then detects a specific fragment ion. This multiple reaction monitoring (MRM) process results in exceptional specificity and significantly reduces background noise, leading to very low limits of quantification.[7][8]

Experimental Workflow for LC-MS/MS Quantification of 7-Hydroxypropranolol

The following diagram illustrates a typical workflow for the quantification of 7-hydroxypropranolol in a plasma sample using LC-MS/MS.

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample IS Internal Standard Spiking Plasma->IS Precipitation Protein Precipitation IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Transfer Centrifugation->Supernatant Injection LC Injection Supernatant->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization MS1 Q1: Precursor Ion Selection Ionization->MS1 Fragmentation Q2: Collision-Induced Dissociation MS1->Fragmentation MS2 Q3: Product Ion Detection Fragmentation->MS2 Integration Peak Integration MS2->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: A typical experimental workflow for the quantification of 7-Hydroxypropranolol by LC-MS/MS.

Performance Metrics of LC-MS/MS for Hydroxypropranolol Metabolites

While specific data for 7-hydroxypropranolol is less abundant in publicly available literature, numerous validated methods for the simultaneous quantification of propranolol and its other hydroxylated metabolites, such as 4-hydroxypropranolol, provide a strong indication of the expected performance for 7-hydroxypropranolol.

ParameterTypical Performance for Hydroxypropranolol MetabolitesReference
Linearity (r²) > 0.99[7][9][10]
Lower Limit of Quantification (LLOQ) 0.2 - 1 ng/mL[8][11]
Intra-day Precision (%CV) < 15%[2][8][11]
Inter-day Precision (%CV) < 15%[2][8][11]
Accuracy (% Bias) Within ±15%[2][7][10][12][13]

These values consistently meet the stringent requirements of regulatory guidelines.[2] The low LLOQ is particularly advantageous for studies where metabolite concentrations are expected to be low.

Alternative Analytical Methodologies: A Comparative Overview

While LC-MS/MS is the gold standard, other techniques have been employed for the analysis of propranolol and its metabolites.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection has been historically used for the quantification of propranolol and its metabolites.[14][15][16]

Advantages:

  • Wider availability and lower cost compared to LC-MS/MS.

  • Robust and reliable for routine analysis.

Limitations:

  • Lower Sensitivity: HPLC detectors are generally less sensitive than mass spectrometers, resulting in higher limits of quantification.[11]

  • Potential for Interference: Complex biological matrices can contain endogenous compounds that co-elute with the analyte of interest, leading to inaccurate quantification.[11] This is particularly problematic for low-concentration metabolites.

  • Longer Runtimes: Chromatographic methods may need to be longer to achieve adequate separation from interfering peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the quantification of small molecules.

Advantages:

  • Excellent chromatographic resolution.

  • High sensitivity and selectivity.

Limitations:

  • Derivatization Required: 7-Hydroxypropranolol is a polar and non-volatile compound, making it unsuitable for direct GC analysis. A chemical derivatization step is necessary to increase its volatility, which adds complexity and potential for variability to the sample preparation process.[17]

  • Thermal Instability: Some metabolites can be thermally labile and may degrade in the high temperatures of the GC inlet.

Head-to-Head Comparison: LC-MS/MS vs. Alternatives

The following table provides a comparative summary of the key performance characteristics of LC-MS/MS, HPLC, and GC-MS for the quantification of 7-hydroxypropranolol.

FeatureLC-MS/MSHPLC (UV/Fluorescence)GC-MS
Selectivity Very HighModerate to HighHigh
Sensitivity (LLOQ) Very Low (sub-ng/mL)Low to Moderate (ng/mL)Low (ng/mL)
Sample Preparation Relatively Simple (e.g., protein precipitation)Simple to ModerateComplex (requires derivatization)
Throughput HighModerateModerate
Matrix Effects Potential for ion suppression/enhancementPotential for co-eluting interferencesLess prone to matrix effects post-derivatization
Cost HighLowModerate

The Self-Validating System: Ensuring Trustworthiness in LC-MS/MS Data

A well-designed LC-MS/MS protocol for 7-hydroxypropranolol should function as a self-validating system. This is achieved through several key elements:

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): An ideal internal standard for LC-MS/MS is a stable isotope-labeled version of the analyte (e.g., 7-hydroxypropranolol-d7). The SIL-IS co-elutes with the analyte and experiences similar matrix effects and ionization efficiencies, thus providing a reliable means to correct for variations in sample preparation and instrument response.

  • Quality Control (QC) Samples: The inclusion of QC samples at low, medium, and high concentrations within each analytical run allows for the continuous monitoring of the method's accuracy and precision.

  • System Suitability Tests: Regular checks of the LC-MS/MS system's performance, such as peak shape, retention time, and signal intensity, ensure that the instrument is operating within defined specifications.

The logical relationship for ensuring data integrity in an LC-MS/MS assay is depicted below:

Data_Integrity cluster_validation Method Validation cluster_run_acceptance Run Acceptance Criteria cluster_result Reliable Result Accuracy Accuracy IS_Response Internal Standard Response Accuracy->IS_Response Calibrator_Accuracy Calibrator Accuracy Accuracy->Calibrator_Accuracy QC_Accuracy QC Sample Accuracy Accuracy->QC_Accuracy Precision Precision Precision->IS_Response Precision->Calibrator_Accuracy Precision->QC_Accuracy Selectivity Selectivity Selectivity->IS_Response Selectivity->Calibrator_Accuracy Selectivity->QC_Accuracy Sensitivity Sensitivity Sensitivity->IS_Response Sensitivity->Calibrator_Accuracy Sensitivity->QC_Accuracy Linearity Linearity Linearity->IS_Response Linearity->Calibrator_Accuracy Linearity->QC_Accuracy Stability Stability Stability->IS_Response Stability->Calibrator_Accuracy Stability->QC_Accuracy Reliable_Result Trustworthy Data IS_Response->Reliable_Result Calibrator_Accuracy->Reliable_Result QC_Accuracy->Reliable_Result

Caption: Logical framework for ensuring trustworthy data in a validated bioanalytical method.

Conclusion: The Unrivaled Choice for 7-Hydroxypropranolol Analysis

Based on a comprehensive evaluation of accuracy, precision, sensitivity, and selectivity, LC-MS/MS stands as the unequivocally superior technique for the quantification of 7-hydroxypropranolol in biological matrices. While HPLC and GC-MS have their applications, they do not match the low-level detection capabilities and high specificity of LC-MS/MS, which are critical for accurate pharmacokinetic assessments of drug metabolites. The investment in LC-MS/MS technology is justified by the generation of high-quality, reliable, and defensible data that is essential for advancing drug development programs and ensuring patient safety.

References

  • Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2022). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Retrieved from [Link]

  • He, H., et al. (2018). An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations. RSC Advances, 8(58), 33261-33269. Retrieved from [Link]

  • Chang, H., et al. (2017). Validation of a Liquid Chromatography-Tandem Mass Spectrometric Assay for Quantitative Analysis of Lenvatinib in Human Plasma. Journal of Analytical Methods in Chemistry, 2017, 8925368. Retrieved from [Link]

  • Al-Fantroussi, S., et al. (2018). LC-MS/MS Estimation of Propranolol level in Exhaled Breath Condensate. Pharmaceutical and Biological Evaluations, 5(4), 183-190. Retrieved from [Link]

  • Agilent Technologies. (2020). Quantitation of the Chiral Shift in Metabolism of Propranolol Using 2D-LC/MS/MS. Retrieved from [Link]

  • Giorgi, M., et al. (2024). First validated liquid chromatography–tandem mass spectrometry method for simultaneous quantification of propranolol and 4-hydroxypropranolol in pig plasma and dried blood spots and its application to a pharmacokinetic study. Veterinary World, 17(1), 15-28. Retrieved from [Link]

  • He, H., et al. (2018). An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations. RSC Advances, 8(58), 33261-33269. Retrieved from [Link]

  • Giorgi, M., et al. (2024). First validated liquid chromatography–tandem mass spectrometry method for simultaneous quantification of propranolol and 4-hydroxypropranolol in pig plasma and dried blood spots and its application to a pharmacokinetic study. Utrecht University Repository. Retrieved from [Link]

  • European Medicines Agency. (2022). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Sahu, P. K., et al. (2008). Quantitative Analysis of Propranolol Hydrochloride by High Performance Thin Layer Chromatography. Indian Journal of Pharmaceutical Sciences, 70(3), 377-379. Retrieved from [Link]

  • Srikanth, M. V., et al. (2010). Development and validation of HPLC method for estimation of propranolol HCL in human plasma. Indian Journal of Pharmaceutical Sciences, 72(5), 589-593. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • International Council for Harmonisation. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. Retrieved from [Link]

  • Macwan, J. S., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis, 164, 646-653. Retrieved from [Link]

  • Al-Majed, A. A., et al. (2022). Box–Behnken Design Used to Optimize the Simultaneous Quantification of Amitriptyline and Propranolol in Tablet Dosages by RP-HPLC-DAD Method and Their Stability Tests. Molecules, 27(24), 8783. Retrieved from [Link]

  • Macwan, J. S., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis, 164, 646-653. Retrieved from [Link]

Sources

Safety Operating Guide

Navigating the Aftermath: A Comprehensive Guide to the Safe Disposal of rac 7-Hydroxy Propranolol

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, the lifecycle of a chemical compound extends far beyond the bench. The final step, proper disposal, is as critical as any reaction or analysis. This guide provides a detailed, scientifically-grounded framework for the safe and compliant disposal of rac 7-Hydroxy Propranolol, a key metabolite of the widely used beta-blocker, propranolol. By understanding the chemical's characteristics and the regulatory landscape, laboratories can ensure the protection of their personnel and the environment.

Understanding the Compound: Hazard Profile and Environmental Considerations

Propranolol hydrochloride is classified as harmful if swallowed and may cause skin and eye irritation.[2] Inhalation of dust should be avoided.[3] Given the structural similarity, it is prudent to handle this compound with the same level of caution.

Environmental Fate:

From an environmental perspective, the parent compound, propranolol, has been the subject of numerous studies. Research indicates that propranolol is considered to be readily biodegradable and is not expected to persist in aquatic environments.[4] Furthermore, its potential for bioaccumulation in aquatic organisms is low.[4] A comprehensive environmental risk assessment concluded that the concentrations of propranolol currently found in rivers worldwide do not pose a significant risk to aquatic life.[5][6][7] Studies on the photodegradation of propranolol suggest that its transformation products are less toxic than the parent compound.[8]

While direct ecotoxicity data for this compound is limited, its structural similarity to the biodegradable parent compound suggests a comparable or lower environmental risk profile. However, the absence of specific data necessitates a cautious approach to disposal, adhering to the principles of minimizing environmental release.

The Disposal Decision Workflow: A Step-by-Step Approach

The proper disposal of this compound is a multi-step process that requires careful consideration of its form (solid, solution), quantity, and local regulations. The following workflow provides a logical pathway for decision-making.

Caption: Decision workflow for the proper disposal of this compound.

Detailed Disposal Protocols

Adherence to established protocols is paramount for ensuring safety and compliance. The following sections provide detailed, step-by-step methodologies for handling and disposing of this compound.

Personal Protective Equipment (PPE)

Before handling any chemical waste, ensure the appropriate PPE is worn. The minimum required PPE for handling this compound includes:

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1 compliant safety glasses or gogglesProtects eyes from dust particles and splashes.[9]
Hand Protection Nitrile or latex glovesPrevents skin contact with the chemical.[9]
Protective Clothing Laboratory coatProtects skin and personal clothing from contamination.[4]
Respiratory Protection NIOSH-approved respirator (if dust is generated)Required when handling powders outside of a fume hood to prevent inhalation.
Solid Waste Disposal Protocol

This protocol applies to unused or expired solid this compound.

  • Work Area Preparation: Conduct all waste handling activities within a certified chemical fume hood to minimize inhalation exposure.

  • Containerization:

    • Carefully transfer the solid waste into a designated, leak-proof, and clearly labeled hazardous waste container.

    • The container must be compatible with the chemical. A high-density polyethylene (HDPE) container is generally suitable.

    • The label must include the words "Hazardous Waste," the full chemical name ("this compound"), and the accumulation start date.[10]

  • Storage:

    • Securely close the container.

    • Store the container in a designated and properly ventilated hazardous waste accumulation area. This area should be away from incompatible materials.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by a licensed and certified chemical waste disposal vendor.

    • Ensure all institutional and regulatory paperwork is completed accurately.

Liquid Waste Disposal Protocol

This protocol is for solutions containing this compound.

  • Segregation: Do not mix different solvent waste streams. Collect waste in a container designated for the specific solvent used (e.g., "Aqueous Waste with this compound," "Methanol Waste with this compound").

  • Containerization:

    • Use a dedicated, leak-proof, and shatter-resistant container with a secure screw-top cap.

    • The container must be clearly labeled with "Hazardous Waste," the full chemical name, the solvent system, and an approximate concentration of the analyte.

  • Storage:

    • Store the liquid waste container in secondary containment to prevent spills.

    • Keep the container in the designated hazardous waste accumulation area.

  • Final Disposal:

    • Follow your institution's procedures for scheduling a pickup with a licensed chemical waste disposal vendor. Incineration is the preferred method for pharmaceutical waste.[8]

Crucially, it is imperative to adhere to the federal ban on the sewering (i.e., flushing down the drain) of hazardous pharmaceutical waste. This practice is a direct violation of Environmental Protection Agency (EPA) regulations and poses a significant threat to aquatic ecosystems.

Decontamination of Labware and Surfaces

For glassware and surfaces with trace contamination:

  • Initial Rinse: Rinse the contaminated item with a small amount of a suitable solvent (e.g., ethanol or methanol) to dissolve any remaining residue.

  • Collect Rinsate: This initial solvent rinse must be collected and disposed of as hazardous liquid waste, following the protocol outlined in section 3.3.

  • Secondary Cleaning: After the initial solvent rinse, the labware can be washed with soap and water.

Spill Response and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Alert: Alert personnel in the immediate vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Don PPE: Before attempting to clean the spill, don the appropriate PPE, including respiratory protection if the material is a powder.

  • Containment:

    • For solid spills: Gently cover the spill with an absorbent material to prevent the dust from becoming airborne.

    • For liquid spills: Surround the spill with an absorbent material (e.g., spill pillows, vermiculite) to prevent it from spreading.

  • Cleanup:

    • Carefully sweep or wipe up the contained material, working from the outside in.

    • Place all contaminated materials (absorbents, wipes, etc.) into a labeled hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department in accordance with established procedures.

Regulatory Framework: A Commitment to Compliance

The disposal of chemical waste is governed by a multi-tiered regulatory framework. Key agencies and regulations include:

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), sets the standards for hazardous waste management, including pharmaceuticals.[7]

  • Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) mandates that employers inform and train employees about the chemical hazards in their workplace.

  • State and Local Regulations: Many states and municipalities have their own, often more stringent, regulations for chemical waste disposal. It is essential to be familiar with and adhere to these local requirements.

By implementing these scientifically-backed and regulation-aligned procedures, your laboratory can ensure the safe and responsible disposal of this compound, upholding its commitment to scientific integrity, personnel safety, and environmental stewardship.

References

  • AstraZeneca. (2023, November 2). Environmental Risk Assessment Data Propranolol hydrochloride. Retrieved from [Link]

  • Sumpter, J. P., Runnalls, T. J., Donnachie, R. L., & Owen, S. F. (2021). A comprehensive aquatic risk assessment of the beta-blocker propranolol, based on the results of over 600 research papers. Science of The Total Environment, 793, 148617.
  • Liu, Q. T., Williams, T. D., Cumming, R. I., Holm, G., Hetheridge, M. J., & Murray-Smith, R. (2009). Comparative aquatic toxicity of propranolol and its photodegraded mixtures: algae and rotifer screening. Environmental Toxicology and Chemistry, 28(12), 2622–2631.
  • Yang, F., Wenzel, M., Bureik, M., & Parr, M. K. (2023). Glucuronidation Pathways of 5- and 7-Hydroxypropranolol: Determination of Glucuronide Structures and Enzyme Selectivity. Molecules, 28(23), 7783.
  • Yang, F., Wenzel, M., Bureik, M., & Parr, M. K. (2023). Glucuronidation Pathways of 5- and 7-Hydroxypropranolol: Determination of Glucuronide Structures and Enzyme Selectivity. ResearchGate. Retrieved from [Link]

  • Request PDF. (2025, August 10). Photodegradation products of propranolol: The structures and pharmacological studies. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Overview. Retrieved from [Link]

  • Stericycle. (n.d.). EPA: Hazardous Pharmaceutical Waste Management. Retrieved from [Link]

  • Stericycle. (2026, January 19). A Hidden Risk: Tackling the Challenges of Propofol Disposal. Retrieved from [Link]

  • Drug Enforcement Administration. (n.d.). How to Properly Dispose of Your Unused Medicines. Retrieved from [Link]

  • New Mexico State University. (n.d.). Chemical Safety in Research and Teaching. Retrieved from [Link]

  • Care Quality Commission. (2023, February 23). Disposing of medicines. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2022, October 10). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. Retrieved from [Link]

  • New York Sea Grant. (2023, September 9). Disposal of Unwanted Medicines. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - DL-Propranolol Hydrochloride, 99%. Retrieved from [Link]

  • NASA. (n.d.). APR8715.1 Chapter 38 – OSHA Regulated Chemicals with Expanded Health Standards. Retrieved from [Link]

  • Environmental Health and Safety. (n.d.). OSHA's Regulated Chemicals. Retrieved from [Link]

  • American Society of Health-System Pharmacists. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]

  • Ohio Environmental Protection Agency. (2022, January 7). Hazardous Waste Pharmaceuticals. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.